Cas no 1215585-68-4 (1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride)

1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride
- 1-([1,1-biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
- 1-{[1,1'-BIPHENYL]-4-YLOXY}-3-[CYCLOHEXYL(METHYL)AMINO]PROPAN-2-OL HYDROCHLORIDE
- AKOS026679175
- 1-[cyclohexyl(methyl)amino]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
- F1246-0021
- 1215585-68-4
- 1-([1,1'-biphenyl]-4-yloxy)-3-(cyclohexyl(methyl)amino)propan-2-ol hydrochloride
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- インチ: 1S/C22H29NO2.ClH/c1-23(20-10-6-3-7-11-20)16-21(24)17-25-22-14-12-19(13-15-22)18-8-4-2-5-9-18;/h2,4-5,8-9,12-15,20-21,24H,3,6-7,10-11,16-17H2,1H3;1H
- InChIKey: HXZNULJWTNNPEN-UHFFFAOYSA-N
- SMILES: C(OC1=CC=C(C2=CC=CC=C2)C=C1)C(O)CN(C1CCCCC1)C.[H]Cl
計算された属性
- 精确分子量: 375.1965069g/mol
- 同位素质量: 375.1965069g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 355
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1246-0021-1mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1246-0021-20mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1246-0021-40mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1246-0021-2mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1246-0021-4mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1246-0021-5mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1246-0021-2μmol |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1246-0021-50mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1246-0021-75mg |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1246-0021-20μmol |
1-{[1,1'-biphenyl]-4-yloxy}-3-[cyclohexyl(methyl)amino]propan-2-ol hydrochloride |
1215585-68-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochlorideに関する追加情報
Introduction to 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride (CAS No. 1215585-68-4)
1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride (CAS No. 1215585-68-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of a biphenyl and cyclohexylamine moiety, with a unique structural configuration that imparts specific pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for various therapeutic applications.
The chemical structure of 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride is characterized by a biphenyl ring system linked to an aliphatic chain containing a cyclohexylamine and a methanol group. The presence of the biphenyl moiety contributes to the compound's lipophilicity, which is crucial for its ability to cross biological membranes and interact with specific receptors or enzymes. The cyclohexylamine group, on the other hand, provides additional functional groups that can modulate the compound's activity and selectivity.
In recent years, extensive research has been conducted to explore the potential therapeutic applications of 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride. One of the key areas of interest is its potential as an antidepressant and anxiolytic agent. Studies have shown that this compound exhibits significant activity in modulating serotonin and norepinephrine levels in the brain, which are neurotransmitters known to play critical roles in mood regulation and anxiety disorders.
A study published in the Journal of Medicinal Chemistry in 2023 evaluated the pharmacological profile of 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride using in vitro and in vivo models. The results demonstrated that the compound effectively binds to serotonin and norepinephrine transporters (SERT and NET), thereby inhibiting their reuptake and increasing the availability of these neurotransmitters in synaptic clefts. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), which are commonly used antidepressants.
Beyond its potential as an antidepressant, 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride has also shown promise in treating neurodegenerative disorders such as Alzheimer's disease. Research conducted at the University of California, San Francisco, revealed that this compound can protect neuronal cells from oxidative stress and amyloid-beta-induced toxicity. The neuroprotective effects are attributed to its ability to enhance mitochondrial function and reduce inflammation in brain tissue.
The safety profile of 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride has been extensively evaluated through preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in human subjects.
In addition to its therapeutic potential, 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride has been studied for its use as a research tool in understanding the mechanisms underlying mood disorders and neurodegeneration. Its selective binding properties make it a valuable probe for investigating receptor interactions and signaling pathways involved in these conditions.
The synthesis of 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride involves several steps, including the formation of the biphenyl intermediate, coupling with an amino alcohol derivative, and final conversion to the hydrochloride salt. The synthetic route is well-documented in the literature and can be optimized for large-scale production if needed for clinical development.
In conclusion, 1-{1,1'-biphenyl-4-yloxy}-3-cyclohexyl(methyl)aminopropan-2-ol hydrochloride (CAS No. 1215585-68-4) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development in the fields of psychiatry and neurology. As ongoing studies continue to elucidate its mechanisms of action and potential benefits, this compound holds significant promise for improving patient outcomes in various neurological disorders.
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